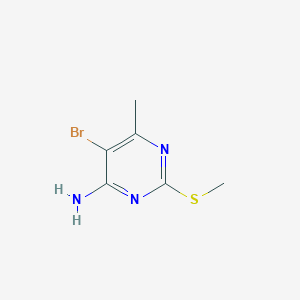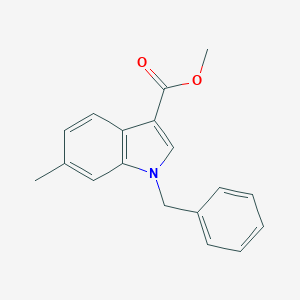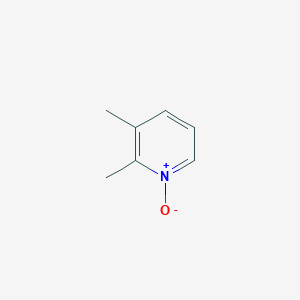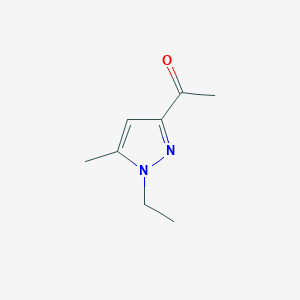
3-Acetyl-1-ethyl-5-methylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-1-ethyl-5-methylpyrazole (AEMP) is a pyrazole derivative that has been extensively studied in the field of medicinal chemistry. It is a versatile compound that has been used in a variety of research applications, particularly in the development of new drugs and therapies. In
Mechanism Of Action
The mechanism of action of 3-Acetyl-1-ethyl-5-methylpyrazole is not well understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. 3-Acetyl-1-ethyl-5-methylpyrazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
3-Acetyl-1-ethyl-5-methylpyrazole has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, 3-Acetyl-1-ethyl-5-methylpyrazole has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3-Acetyl-1-ethyl-5-methylpyrazole has also been shown to have anti-fungal and anti-bacterial properties, making it a potential therapeutic agent for a variety of infectious diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-Acetyl-1-ethyl-5-methylpyrazole in lab experiments is that it is relatively easy to synthesize and purify. 3-Acetyl-1-ethyl-5-methylpyrazole is also stable under a variety of conditions, making it a useful tool for studying the effects of various treatments on cancer cells and other cell types. One limitation of using 3-Acetyl-1-ethyl-5-methylpyrazole in lab experiments is that its mechanism of action is not well understood, making it difficult to design experiments to test its effects on specific pathways or targets.
Future Directions
There are a number of future directions for research on 3-Acetyl-1-ethyl-5-methylpyrazole. One area of research is the development of new drugs and therapies based on 3-Acetyl-1-ethyl-5-methylpyrazole. Another area of research is the elucidation of its mechanism of action, which could lead to the development of more targeted therapies. Additionally, more research is needed to determine the safety and efficacy of 3-Acetyl-1-ethyl-5-methylpyrazole in humans, particularly in the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of 3-Acetyl-1-ethyl-5-methylpyrazole involves the reaction of 3-acetyl-1-ethyl-5-methylpyrazole-4-carboxylic acid with thionyl chloride, followed by the reaction with ethanol. The resulting product is 3-Acetyl-1-ethyl-5-methylpyrazole, which can be purified by column chromatography.
Scientific Research Applications
3-Acetyl-1-ethyl-5-methylpyrazole has been used in a variety of research applications, particularly in the development of new drugs and therapies. One of the most promising applications of 3-Acetyl-1-ethyl-5-methylpyrazole is in the treatment of cancer. Studies have shown that 3-Acetyl-1-ethyl-5-methylpyrazole has potent anti-cancer activity, particularly against breast, colon, and lung cancer cells. 3-Acetyl-1-ethyl-5-methylpyrazole has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of inflammatory diseases.
properties
CAS RN |
165743-69-1 |
|---|---|
Product Name |
3-Acetyl-1-ethyl-5-methylpyrazole |
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(1-ethyl-5-methylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C8H12N2O/c1-4-10-6(2)5-8(9-10)7(3)11/h5H,4H2,1-3H3 |
InChI Key |
OLIORJQCDXKJQP-UHFFFAOYSA-N |
SMILES |
CCN1C(=CC(=N1)C(=O)C)C |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)C)C |
synonyms |
Ethanone, 1-(1-ethyl-5-methyl-1H-pyrazol-3-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



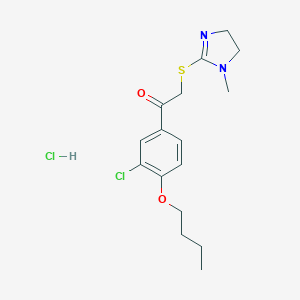
![Phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb](/img/structure/B70516.png)
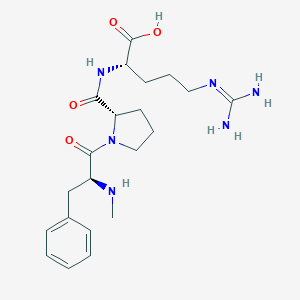
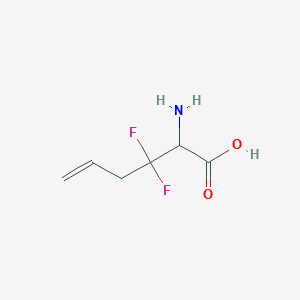
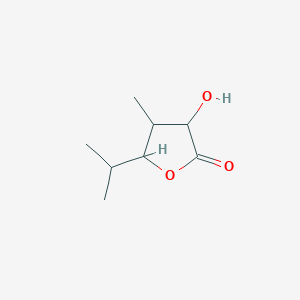

![1-Chloropyrido[3,4-d]pyridazine](/img/structure/B70527.png)
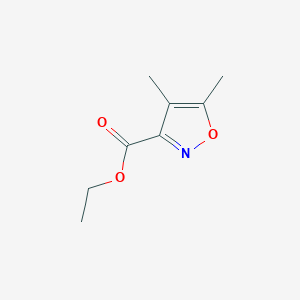
![2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin](/img/structure/B70535.png)
![2',4'-Dihydroxy[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B70536.png)
